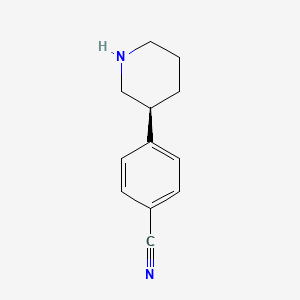

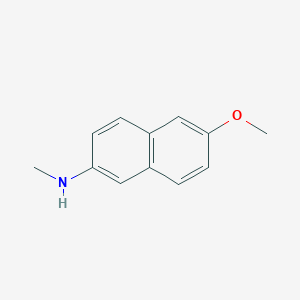

![molecular formula C10H7FN2O B11908945 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)

8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-フルオロ-2,4-ジヒドロクロメノ[4,3-c]ピラゾールは、クロメノ-ピラゾール誘導体のクラスに属するヘテロ環式化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。融合したクロメン環とピラゾール環系を含む8-フルオロ-2,4-ジヒドロクロメノ[4,3-c]ピラゾールのユニークな構造は、科学研究にとって興味深い対象となっています。

2. 製法

合成経路と反応条件: 8-フルオロ-2,4-ジヒドロクロメノ[4,3-c]ピラゾールの合成は、通常、原子経済的で収束的な性質で知られている多成分反応(MCR)を伴います。 一般的な方法の1つは、SBA-Pr-SO3Hなどの不均一ナノポーラス酸触媒の存在下、4-ヒドロキシクマリン、3-メチル-1-フェニル-1H-ピラゾール-5-アミン、およびベンズアルデヒドを反応させる方法です 。このワンポット三成分法は、目的の生成物を効率的に生成します。

工業的製造方法:

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole typically involves multi-component reactions (MCRs), which are known for their atom-economical and convergent nature. One common method involves the reaction of 4-hydroxycoumarin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and benzaldehyde in the presence of a heterogeneous nanoporous acid catalyst such as SBA-Pr-SO3H . This one-pot, three-component procedure yields the desired product efficiently.

Industrial Production Methods:

化学反応の分析

反応の種類: 8-フルオロ-2,4-ジヒドロクロメノ[4,3-c]ピラゾールは、次のものを含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、コア構造に結合した官能基を修飾することができます。

置換: 求電子置換反応と求核置換反応によって、ピラゾール環またはクロメン環に新しい置換基を導入することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、フッ素化反応によって4,4-ジフルオロ-1H-ピラゾール誘導体を生成できます .

科学的研究の応用

8-フルオロ-2,4-ジヒドロクロメノ[4,3-c]ピラゾールは、科学研究において幅広い用途があります。

化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物のユニークな構造は、さまざまな生物学的標的に相互作用することを可能にし、生化学研究に役立ちます。

作用機序

8-フルオロ-2,4-ジヒドロクロメノ[4,3-c]ピラゾールの作用機序は、特定の分子標的および経路との相互作用を伴います。化合物中のピラゾール環は、さまざまな酵素や受容体に対するリガンドとして作用し、それらの活性を調節することができます。 たとえば、特定のキナーゼを阻害したり、核受容体と相互作用したりして、遺伝子発現と細胞応答の変化につながります .

類似の化合物:

2,4-ジヒドロクロメノ[4,3-c]ピラゾール: フッ素置換基がありませんが、同様のコア構造を共有しています.

3-(2-ヒドロキシフェニル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン: 異なる置換パターンを持つ別の融合ヘテロ環式化合物.

ピラゾロ[3,4-d]チアゾール: 融合したピラゾール環系とチアゾール環系を持つ化合物.

独自性: 8-フルオロ-2,4-ジヒドロクロメノ[4,3-c]ピラゾール中のフッ素原子の存在は、非フッ素化された対応物と比較して、その化学的安定性と生物活性を高めます。これは、さまざまな分野におけるさらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

2,4-Dihydrochromeno[4,3-c]pyrazole: Lacks the fluorine substituent but shares a similar core structure.

3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another fused heterocyclic compound with a different substitution pattern.

Pyrazolo[3,4-d]thiazoles: Compounds with a fused pyrazole and thiazole ring system.

Uniqueness: The presence of the fluorine atom in 8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound for further research and development in various fields.

特性

分子式 |

C10H7FN2O |

|---|---|

分子量 |

190.17 g/mol |

IUPAC名 |

8-fluoro-1,4-dihydrochromeno[4,3-c]pyrazole |

InChI |

InChI=1S/C10H7FN2O/c11-7-1-2-9-8(3-7)10-6(5-14-9)4-12-13-10/h1-4H,5H2,(H,12,13) |

InChIキー |

AELQBNTZBTYVAK-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C3=C(O1)C=CC(=C3)F)NN=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

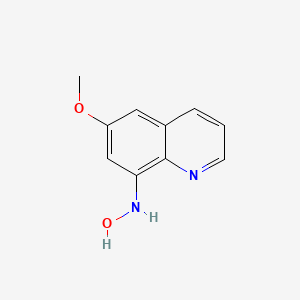

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

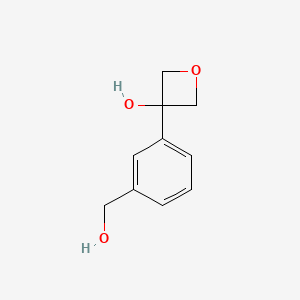

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)

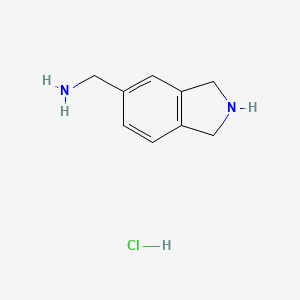

![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)